molecular formula C18H15BrN2O4S2 B2829388 5-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide CAS No. 898429-88-4

5-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide

Cat. No.: B2829388
CAS No.: 898429-88-4
M. Wt: 467.35
InChI Key: CKDAGZKSLSURKP-UHFFFAOYSA-N
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Description

5-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a thiophene ring, a sulfonyl group, a tetrahydroquinoline moiety, and a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Bromination: Introduction of the bromine atom into the furan ring.

    Formation of the Tetrahydroquinoline Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Sulfonylation: Introduction of the thiophene-2-ylsulfonyl group, often using sulfonyl chlorides in the presence of a base.

    Amidation: Formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the tetrahydroquinoline moiety.

    Reduction: Reduction reactions could target the sulfonyl group or the bromine atom.

    Substitution: The bromine atom in the furan ring can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles for Substitution: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine would yield an amino derivative, while oxidation of the thiophene ring could lead to sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery for targeting specific biological pathways.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide is not fully understood but may involve:

    Molecular Targets: Interaction with enzymes or receptors in biological systems.

    Pathways Involved: Modulation of signaling pathways, inhibition of specific enzymes, or binding to DNA or RNA.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)furan-2-carboxamide: shares structural similarities with other sulfonyl-containing tetrahydroquinoline derivatives and furan carboxamides.

Uniqueness

  • The combination of a bromine atom, thiophene ring, sulfonyl group, tetrahydroquinoline moiety, and furan carboxamide group makes this compound unique compared to other similar compounds. This unique structure may contribute to its distinct biological activities and potential applications.

Properties

IUPAC Name

5-bromo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4S2/c19-16-8-7-15(25-16)18(22)20-13-6-5-12-3-1-9-21(14(12)11-13)27(23,24)17-4-2-10-26-17/h2,4-8,10-11H,1,3,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDAGZKSLSURKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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